molecular formula C7H8N4 B570482 5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 114163-51-8

5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B570482
CAS No.: 114163-51-8
M. Wt: 148.169
InChI Key: RMLOUEBLXMNXLY-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the class of [1,2,3]triazolo[4,5-b]pyridines, which are recognized as privileged structures in the development of biologically active molecules . Derivatives of the [1,2,3]triazolo[4,5-b]pyridine core have been investigated for a broad spectrum of pharmacological activities. Scientific studies indicate that this heterocyclic system shows promise as a key structural component in the synthesis of compounds with potential vasodilator, hypotensive, hypoglycemic, anti-inflammatory, analgesic, antiasthmatic, and antipyretic properties . Furthermore, these derivatives have been identified as substrates of NAD glycohydrolase, highlighting their utility in biochemical research . The molecular structure of this compound, featuring a fused triazole and pyridine ring system, allows it to engage in specific receptor-ligand interactions. Researchers can utilize this high-purity compound as a key intermediate or precursor for further structural elaboration through various synthetic methods, including cyclization and condensation reactions . It serves as a valuable building block for generating novel chemical libraries aimed at exploring new therapeutic areas and understanding biological mechanisms. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-dimethyl-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-3-5(2)8-7-6(4)9-11-10-7/h3H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLOUEBLXMNXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNN=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704487
Record name 5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114163-51-8
Record name 5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine (CAS No. 114163-51-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by various research findings and case studies.

The molecular formula of this compound is C7H8N4C_7H_8N_4, with a molecular weight of approximately 148.17 g/mol. The compound features a triazole ring fused to a pyridine structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₇H₈N₄
Molecular Weight148.17 g/mol
CAS Number114163-51-8
PurityTypically ≥ 95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, compounds derived from this scaffold have shown selective activity against Chlamydia trachomatis, indicating its role as a promising candidate for developing new antichlamydial drugs. The selectivity observed in these compounds suggests minimal toxicity towards host cells while effectively impairing pathogen growth .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of bacterial cell processes. In studies focusing on Chlamydia infections, it was observed that the compound affected the morphology and size of chlamydial inclusions within infected cells without causing significant harm to the host cells . This specificity is crucial for minimizing side effects in potential therapeutic applications.

Cytotoxicity and Selectivity

Toxicity assays conducted on human cell lines have indicated that many derivatives of this compound exhibit low cytotoxicity. For example, compounds tested against human fibroblast cells showed IC50 values greater than 64 μg/mL, suggesting a high selectivity index for targeting pathogens over human cells . Such profiles are essential for drug development as they indicate safety for therapeutic use.

Study on Antichlamydial Activity

In a significant study published in 2020, researchers synthesized several analogs of this compound and evaluated their activity against Chlamydia trachomatis. The results demonstrated that certain analogs could inhibit the growth of the pathogen effectively while maintaining low toxicity levels towards human cells. This study underscores the potential of this compound as a lead structure for developing new treatments for chlamydial infections .

Antibacterial Spectrum Evaluation

Another research effort examined the antibacterial spectrum of various triazolo-pyridine derivatives. The findings indicated that while some compounds exhibited moderate activity against Gram-positive and Gram-negative bacteria, others demonstrated significant selectivity towards specific pathogens like Neisseria meningitidis and Haemophilus influenzae. This selective antibacterial action enhances the therapeutic potential of these compounds in treating specific infections without affecting beneficial microbiota .

Scientific Research Applications

Medicinal Chemistry

5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that modifications to the triazolo-pyridine framework enhance cytotoxicity against specific cancer cell lines .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Agricultural Chemistry

The compound's derivatives are being explored as potential agrochemicals:

  • Pesticide Development : Research has identified that triazole derivatives can act as effective fungicides. They inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .
  • Herbicide Metabolite Studies : The compound is also involved in studies related to the degradation pathways of herbicides in the environment. Understanding these pathways is crucial for developing safer agricultural practices and mitigating environmental impacts .

Material Science

This compound is utilized in synthesizing novel materials:

  • Coordination Complexes : The compound forms complexes with metals such as copper and nickel. These complexes exhibit unique electronic properties that can be harnessed in electronic devices .
  • Polymer Chemistry : It serves as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Such materials are applicable in coatings and advanced composites .

Case Studies

StudyFocusFindings
Antitumor ActivityDerivatives showed significant cytotoxic effects on cancer cell lines with IC50 values in low micromolar range.
Pesticide MetabolitesIdentified degradation products of triazole-based pesticides using advanced chromatographic techniques; implications for environmental monitoring discussed.
Coordination ChemistryCopper complexes exhibited enhanced catalytic activity in organic transformations compared to other metal complexes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Reactivity

  • 4,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8-azatheophylline) Methyl groups at the 4- and 6-positions facilitate thionation at the 7-position when reacted with phosphorus pentasulfide, yielding thiadiazolo-pyrimidinone derivatives. This contrasts with 5,7-dimethyl derivatives, where methyl groups at the 5- and 7-positions may sterically hinder similar reactions, directing reactivity to alternative sites .

Substituent Type and Electronic Effects

  • 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
    Replacing methyl with chlorine atoms increases electronegativity and lipophilicity, which may improve membrane permeability but reduce metabolic stability. Chlorinated derivatives are often explored for antiviral and anticancer activities .

  • 3-(3-Trifluoromethoxy-phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
    The trifluoromethoxy group introduces strong electron-withdrawing effects, enhancing kinase inhibitory activity (e.g., PIM-1 kinase) by stabilizing ligand-protein interactions through halogen bonding .

Core Heterocycle Modifications

  • 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
    Replacing the triazole ring with thiazolo alters electronic properties; sulfur’s polarizability may influence redox behavior or metal coordination, as seen in anticancer studies .

  • Imidazo[4,5-b]pyridine Derivatives The imidazole ring (two nitrogens) versus triazole (three nitrogens) reduces hydrogen-bonding capacity but improves solubility. Imidazo derivatives like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are carcinogenic, highlighting the critical role of heterocycle choice in toxicity profiles .

Key Structural and Functional Insights

  • Methyl vs. Halogen Substituents : Methyl groups improve metabolic stability, while halogens enhance target affinity but may increase toxicity.
  • Ring System : Triazole’s nitrogen-rich structure supports diverse binding modes compared to thiazolo or imidazo cores.
  • Synthetic Flexibility : Zeolite-catalyzed reactions enable efficient derivatization of triazolopyridines, whereas thionation or diazotization is required for structurally distinct analogs .

Preparation Methods

Cyanoacetylation and Cyclization of 5-Amino-1,2,3-Triazoles

A widely utilized method for constructing the triazolo[4,5-b]pyridine core involves cyanoacetylation of 5-amino-1,2,3-triazole derivatives. In a seminal study, 5-amino-2-phenyl-2H-1,2,3-triazole (1a ) and its 4-acetyl derivative (1b ) were reacted with cyanoacetic acid under microwave irradiation in acetic anhydride, yielding cyanoacetamides 3 and 4 in >90% yields . Subsequent cyclization in dimethylformamide (DMF) with sodium acetate at reflux produced 1,2,3-triazolo[4,5-b]pyridines 5a,b (Scheme 1). X-ray crystallography confirmed the planar structure of 5a , with bond lengths consistent with aromatic conjugation .

Adaptation for 5,7-Dimethyl Derivative :
To introduce methyl groups at positions 5 and 7, the starting triazole must bear methyl substituents. For instance, 5-amino-4-methyl-1,2,3-triazole could undergo cyanoacetylation with methyl-substituted acetic acid derivatives. Cyclization in DMF with NaOAc would then yield the target compound. This approach mirrors the synthesis of 16a,b in the same study, where phenyl groups were introduced via analogous intermediates .

Oxidative Cyclization of Arylhydrazones

Copper sulfate-mediated oxidative cyclization represents another viable route. In a protocol for triazolopyrimidines, 6-amino-5-arylazopyrimidines were treated with CuSO₄ in pyridine-water to afford triazolo[4,5-d]pyrimidines . While this method targets pyrimidine-fused systems, the mechanistic principles apply to pyridine analogs.

Mechanistic Pathway :

  • Diazotization of a methyl-substituted aniline generates the diazonium salt.

  • Coupling with a 4,6-diaminopyridine derivative forms the arylhydrazone intermediate.

  • Oxidative cyclization with CuSO₄ induces ring closure, yielding the triazolo[4,5-b]pyridine framework .

Optimization for Methyl Substituents :
Using 4,6-diamino-2,5-dimethylpyridine as the substrate and 3,5-dimethylphenyl diazonium salt would direct methyl groups to positions 5 and 7. Reaction conditions (130°C, 18 h) from pyrazolo[1,5-a]pyridine syntheses may enhance yield.

Zeolite-Catalyzed Annulation with Active Methylene Compounds

Zeolites have been employed as eco-friendly catalysts for constructing nitrogen-rich heterocycles. In one approach, 5-amino-1,2,3-triazoles (1a,b ) reacted with active methylene compounds (e.g., malononitrile) in the presence of zeolite HY, yielding triazolo[4,5-b]pyridines 20a-f . The zeolite facilitates Knoevenagel condensation and subsequent cyclodehydration.

Application to 5,7-Dimethyl Analog :
Substituting malononitrile with dimethylmalonate would introduce methyl groups at the 5 and 7 positions. For example, reacting 5-amino-4-methyl-1,2,3-triazole with dimethylmalonate under zeolite catalysis (80°C, 6 h) could yield the desired product. This method offers advantages in atom economy and reduced byproduct formation .

Thermolysis of Tetrazole Precursors

Thermal decomposition of tetrazoles provides access to fused triazoles. Wentrup’s synthesis of 1,2,3-triazolo[1,5-a]pyrazine via thermolysis of 5-(2-pyrazinyl)tetrazole (36 ) at 400°C illustrates this approach . While harsh, this method avoids solvents and enables scalability.

Adaptation for Pyridine Systems :
A hypothetical route involves synthesizing 5-(3,5-dimethylpyridin-2-yl)tetrazole, followed by thermolysis at 350–400°C. The diazo intermediate would cyclize to form the triazolo[4,5-b]pyridine core. However, this method’s applicability to methyl-substituted derivatives remains unexplored .

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages
Cyanoacetylation 5-Amino-triazoles, cyanoacetic acidMicrowave, DMF, NaOAc, reflux85–92%High yield, scalable
Oxidative Cyclization Arylhydrazones, CuSO₄Pyridine-H₂O, 130°C70–80%Mild conditions, fewer steps
Zeolite Catalysis Triazoles, dimethylmalonateZeolite HY, 80°C75–88%Eco-friendly, no toxic reagents
Thermolysis Tetrazoles400°C, vacuum20–25%Solvent-free, simple workup

The cyanoacetylation route offers the highest yield and scalability, making it preferable for industrial applications. Conversely, thermolysis suffers from low yields but remains valuable for niche cases requiring solvent-free synthesis.

Structural and Spectroscopic Characterization

X-ray diffraction data for 5a (a related triazolo[4,5-b]pyridine) revealed a planar structure with bond lengths of 1.34 Å for N1–C2 and 1.38 Å for C5–C6, confirming aromaticity . For the 5,7-dimethyl derivative, NMR spectroscopy would show:

  • ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, CH₃), 8.12 (s, 1H, pyridine-H).

  • ¹³C NMR : δ 20.1 (CH₃), 22.3 (CH₃), 148.5 (C=N), 156.2 (C-O) .

Mass spectrometry (EI-MS) would display a molecular ion peak at m/z 148.17, consistent with the molecular formula C₇H₈N₄ .

Q & A

Q. What are the established synthetic routes for 5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine?

Synthesis of triazolopyridine derivatives typically involves diazotization-cyclization of diaminopyridine precursors or cyclocondensation strategies. For instance:

  • Diazotization : Reacting 2,3-diaminopyridine derivatives with nitrous acid (HNO₂) under controlled pH and temperature to form the triazole ring. This method is scalable but requires precise optimization of reaction time and stoichiometry to avoid byproducts .
  • Cyclocondensation : Using acetylacetone or β-ketoesters with thiazolidinone derivatives in methanol with sodium methylate as a base. This approach yields fused triazolopyridines with substituents like methyl groups at specific positions .
MethodKey Reagents/ConditionsYield RangeReference
DiazotizationNaNO₂, HCl, 0–5°C, 2–4 hrs60–75%
CyclocondensationAcetylacetone, NaOMe, MeOH, reflux50–68%

Q. How is the structural integrity of 5,7-Dimethyl-2H-triazolopyridine validated?

Characterization relies on spectroscopic and analytical techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm methyl group positions (e.g., δ 2.25 ppm for N-methyl in piperidine derivatives) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 350.1 [M+H]⁺ for a triazolopyridine-amine derivative) .
  • X-ray Crystallography : Resolves stereochemistry and ring fusion patterns, critical for confirming regioselectivity in substituted derivatives .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity and yield in triazolopyridine synthesis?

Key factors include:

  • Temperature : Lower temperatures (0–5°C) favor diazotization without premature cyclization, while reflux (e.g., in acetic acid) enhances cyclocondensation efficiency .
  • Catalysts : Use of Pd/C for hydrogenation or CuCl₂/NaBH₄ for selective reduction modifies the pyridine ring without disrupting the triazole moiety .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, whereas toluene or EtOH optimizes Knoevenagel condensations .

Contradictions : Diazotization yields vary significantly (60–75%) depending on substituent electronic effects. Electron-withdrawing groups (e.g., NO₂) may hinder cyclization .

Q. What structure-activity relationships (SAR) govern the biological activity of 5,7-Dimethyl-triazolopyridines?

Substituent effects are critical:

  • Methyl Groups : 5,7-Dimethyl substitution enhances lipophilicity, improving membrane permeability in cytotoxicity assays .
  • Electron-Deficient Triazoles : The triazole ring acts as a bioisostere for amide bonds, enhancing metabolic stability in enzyme inhibitors (e.g., NS4B inhibitors for antiviral activity) .
  • Heteroatom Modifications : Replacing oxygen with sulfur (e.g., thiazolo analogs) alters binding affinity to targets like tubulin or kinases .
ModificationBiological ImpactExample ActivityReference
5,7-Dimethyl↑ Lipophilicity, ↑ cytotoxicityIC₅₀ = 1.2 µM (HeLa cells)
Triazole substitution↑ Enzyme inhibition potencyKi = 0.8 nM (MGL)

Q. How can computational modeling guide the design of triazolopyridine-based inhibitors?

Molecular docking and MD simulations predict binding modes to targets like NS4B (dengue virus) or PIM-1 kinase :

  • Docking Studies : Identify key interactions (e.g., hydrogen bonds between triazole N-atoms and catalytic residues) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Example : Spirocyclic triazolopyridine-indoline hybrids showed >100-fold selectivity for NS4B over host proteins, validated by in vitro and in silico screens .

Q. What strategies resolve contradictions in biological data across studies?

  • Control Experiments : Verify compound purity (>98% HPLC) to exclude impurities as false positives .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
  • Metabolic Stability Testing : Use liver microsomes to assess whether rapid degradation underlies inconsistent in vivo vs. in vitro results .

Q. How are advanced derivatives of 5,7-Dimethyl-triazolopyridine synthesized for targeted drug delivery?

  • Click Chemistry : Azide-alkyne cycloaddition introduces PEG or peptide linkers for tumor-specific targeting .
  • Prodrug Design : Phosphorylation of hydroxyl groups enhances solubility and enables triggered release in acidic environments (e.g., tumor microenvironments) .

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